molecular formula C19H19NO5S B11566084 methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

methyl 4,5-dimethyl-2-{[(7-methyl-1-oxo-3,4-dihydro-1H-isochromen-3-yl)carbonyl]amino}thiophene-3-carboxylate

Cat. No.: B11566084
M. Wt: 373.4 g/mol
InChI Key: SAJGUCWRNSTRAR-UHFFFAOYSA-N
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Description

Methyl 4,5-dimethyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate is a complex organic compound that belongs to the class of heterocyclic compounds It features a thiophene ring, a benzopyran moiety, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4,5-dimethyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Ring: The thiophene ring can be synthesized through the reaction of a suitable dicarbonyl compound with elemental sulfur under acidic conditions.

    Introduction of the Benzopyran Moiety: The benzopyran moiety can be introduced via a cyclization reaction involving a phenolic compound and an appropriate aldehyde or ketone.

    Amidation and Esterification: The final steps involve the amidation of the benzopyran moiety with an amine and the esterification of the carboxylic acid group with methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 4,5-dimethyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to convert carbonyl groups to alcohols or amines.

    Substitution: Electrophilic and nucleophilic substitution reactions can be used to introduce new substituents onto the thiophene or benzopyran rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Methyl 4,5-dimethyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: It is studied for its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: The compound is used in studies to understand its interactions with biological macromolecules, such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of methyl 4,5-dimethyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4,5-dimethyl-2-(1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate: Similar structure but lacks the 7-methyl group on the benzopyran moiety.

    Ethyl 4,5-dimethyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester group.

Uniqueness

Methyl 4,5-dimethyl-2-(7-methyl-1-oxo-3,4-dihydro-1H-2-benzopyran-3-amido)thiophene-3-carboxylate is unique due to the specific combination of functional groups and the presence of the 7-methyl group on the benzopyran moiety

Properties

Molecular Formula

C19H19NO5S

Molecular Weight

373.4 g/mol

IUPAC Name

methyl 4,5-dimethyl-2-[(7-methyl-1-oxo-3,4-dihydroisochromene-3-carbonyl)amino]thiophene-3-carboxylate

InChI

InChI=1S/C19H19NO5S/c1-9-5-6-12-8-14(25-18(22)13(12)7-9)16(21)20-17-15(19(23)24-4)10(2)11(3)26-17/h5-7,14H,8H2,1-4H3,(H,20,21)

InChI Key

SAJGUCWRNSTRAR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(CC(OC2=O)C(=O)NC3=C(C(=C(S3)C)C)C(=O)OC)C=C1

Origin of Product

United States

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